molecular formula C10H12O3S B1320107 4-(Thiophen-2-yl)oxane-4-carboxylic acid CAS No. 880166-18-7

4-(Thiophen-2-yl)oxane-4-carboxylic acid

Cat. No. B1320107
CAS RN: 880166-18-7
M. Wt: 212.27 g/mol
InChI Key: VWYOZQWRYINSBP-UHFFFAOYSA-N
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Description

The compound "4-(Thiophen-2-yl)oxane-4-carboxylic acid" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. Thiophene derivatives are known for their applications in various fields such as materials science, pharmaceuticals, and organic electronics due to their unique chemical and physical properties. The presence of the carboxylic acid group in such compounds often imparts additional reactivity, making them suitable for further functionalization and synthesis of complex molecules.

Synthesis Analysis

The synthesis of sulfur-containing heterocycles, such as thiophene derivatives, can be achieved through various methods. One approach involves the use of samarium diiodide to promote three-component coupling reactions of thiophene-2-carboxylate with ketones, leading to the formation of diols, which can be further dehydrated to yield polysubstituted thiophenes or benzothiophenes . This method demonstrates the versatility of thiophene-2-carboxylate as a building block for constructing more complex sulfur-containing polycyclic aromatic compounds with potential functional properties.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing a sulfur atom. The substitution at the 2-position of the thiophene ring, such as the introduction of a carboxylic acid group, can significantly influence the electronic properties of the molecule. The molecular structure of these compounds is crucial in determining their reactivity and the types of chemical reactions they can undergo .

Chemical Reactions Analysis

Thiophene derivatives can participate in a variety of chemical reactions. For instance, the presence of a carboxylic acid group allows for cyclization reactions to form different heterocyclic systems . Additionally, the reactivity of the carboxylate group can be exploited to create biphenyl derivatives through reactions with hydrazides and aldehydes . Furthermore, the introduction of halogen atoms into the thiophene ring can lead to the formation of alkyl ethers of thiotetronic acids, showcasing the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives like "this compound" are influenced by their molecular structure. The electron-rich nature of the thiophene ring, combined with substituents such as carboxylic acid, can affect properties like solubility, boiling point, and melting point. These properties are important for the practical applications of these compounds, whether in material science or pharmaceuticals. The introduction of various substituents can also impart specific properties, such as liquid crystalline or photochromic behavior, which can be tailored for specific applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antinociceptive Activity : Synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides involves reacting thiophene-3-carboxylic acid derivatives with substituted amines, demonstrating antinociceptive activity in compounds (Shipilovskikh et al., 2020).

  • Conformational Studies : X-ray and NMR analysis of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester show its trans-configuration and conformational equilibrium, highlighting the impact of different solvents on its structure (Bogdanov et al., 2004).

  • Electroactive Polymer Synthesis : The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, an electroactive polymer, involves a reaction with 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, showcasing its potential in electronic applications (Kaya & Aydın, 2012).

Biological and Pharmacological Applications

  • Antimicrobial Properties : Certain thiophene-2-carboxylic acid derivatives exhibit significant antimicrobial properties, making them potential candidates for antibacterial and antifungal applications (Mabkhot et al., 2017).

  • Anti-Inflammatory Activity : Cu(II) complexes with thiophen-2-yl carboxylic acids show notable antioxidant and anti-inflammatory activities, indicating potential in pharmacological research (Panagoulis et al., 2007).

  • Immunosuppressive Compounds : Novel immunosuppressive butenamides synthesized from thiophene-2-carboxylic acid demonstrate activity against T-lymphocytes, suggesting potential therapeutic uses in immunosuppression (Axton et al., 1992).

Material Science and Engineering

  • Liquid Crystal Properties : Thiophene derivatives have been used in the synthesis of liquid crystals, exhibiting phases like SmA and SmC, potentially useful in display technologies (Matharu et al., 2014).

  • Conducting Copolymers : Copolymerization of succinic acid bis-(4-pyrrol-1-yl-phenyl) ester with thiophene leads to conducting polymers with electrochromic properties, relevant for electronic and photonic applications (Ertas et al., 2004).

Future Directions

The future directions for research on “4-(Thiophen-2-yl)oxane-4-carboxylic acid” and its derivatives could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications in various fields such as medicinal chemistry and material science .

properties

IUPAC Name

4-thiophen-2-yloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-9(12)10(3-5-13-6-4-10)8-2-1-7-14-8/h1-2,7H,3-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYOZQWRYINSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597760
Record name 4-(Thiophen-2-yl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

880166-18-7
Record name 4-(Thiophen-2-yl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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